

An In-depth Technical Guide on the Pharmacokinetics and ADME Profile of Barucainide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bucainide	
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For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core pharmacokinetic properties and the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the Class Ib antiarrhythmic drug, barucainide. The information presented herein is synthesized from early-phase clinical trial data.

Core Pharmacokinetic Parameters

The following table summarizes the key quantitative pharmacokinetic parameters of barucainide hydrochloride following oral administration in healthy male volunteers.



Parameter	Value	Notes
Dose (Oral)	20 mg (initial single dose), 30-70 mg (incremental doses)	Administered as barucainide hydrochloride.
Lag Time (t_lag)	~ 1 hour	The delay between administration and appearance in plasma.
Time to Peak Plasma Concentration (t_max)	2.5 hours	Following a 20 mg single dose.
Peak Plasma Concentration (C_max)	~ 48 ng/mL	Median concentration after a 20 mg single dose.
Volume of Distribution (V_B/f)	~ 630 L	Indicates extensive tissue distribution.
Terminal Half-life (t_1/2)	~ 12.5 hours (range: 8-26 hours)	Suggests a relatively slow elimination rate.
Renal Excretion (unchanged)	21% of dose (median, range: 7-28%)	A portion of the drug is eliminated unchanged in the urine.
First-Pass Effect	Not appreciable	In the dose range studied.

ADME Profile Absorption

Following oral administration, barucainide hydrochloride exhibits a lag time of approximately 1 hour before it is absorbed into the systemic circulation.[1] Peak plasma concentrations are reached at a median time of 2.5 hours after a 20 mg dose.[1] The drug does not appear to undergo significant first-pass metabolism within the studied dose range.[1]

Distribution

Barucainide demonstrates an extensive distribution into tissues, as evidenced by a large apparent volume of distribution of approximately 630 liters.[1]



Metabolism

The primary route of elimination for barucainide is through metabolic processes.[1] The metabolism is noted to be dependent on the hydroxylation capacity of the individual, suggesting that cytochrome P450 enzymes are likely involved in its biotransformation.[1]

Excretion

Elimination of barucainide is predominantly metabolic. However, a notable fraction of the drug is excreted unchanged in the urine, with a median of 21% of the administered dose recovered in this manner.[1] The terminal half-life of the drug is approximately 12.5 hours, indicating a relatively slow elimination from the body.[1]

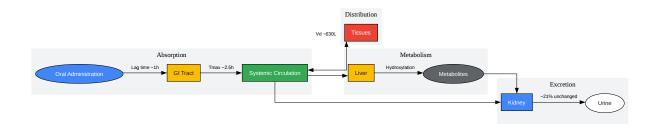
Experimental Protocols

The pharmacokinetic data presented in this guide were derived from a Phase I clinical study involving six healthy male volunteers.[1] The study design involved the oral administration of an initial single dose of 20 mg of barucainide hydrochloride, followed by incremental doses ranging from 30 to 70 mg.[1] Plasma concentrations of barucainide were measured at various time points to determine key pharmacokinetic parameters.[1] Additionally, urine was collected to quantify the amount of unchanged drug excreted renally.[1] Cardiovascular parameters and general well-being were also monitored throughout the study.[1]

Visualizations

The following diagrams illustrate the ADME profile and the experimental workflow for the pharmacokinetic study of barucainide.

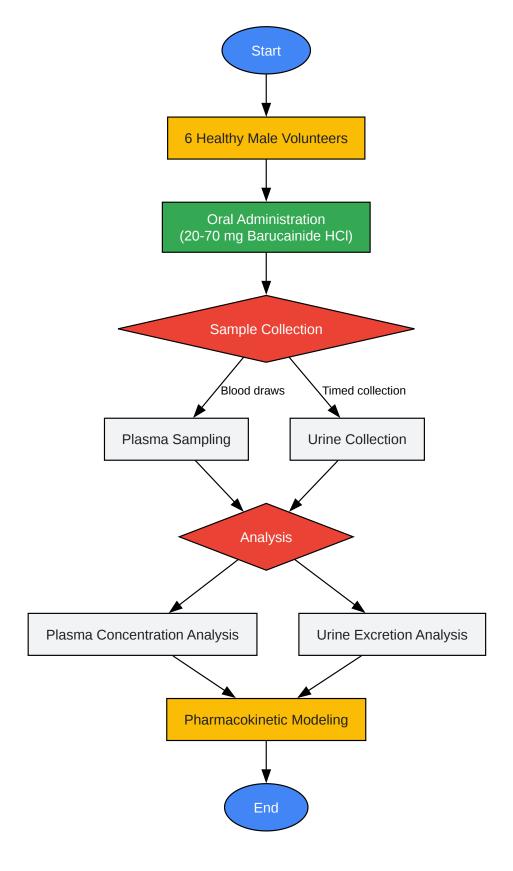




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Caption: ADME pathway of barucainide.





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References

- 1. Investigation of the pharmacokinetic behavior of barucainide in man during an early phase I study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Pharmacokinetics and ADME Profile of Barucainide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668016#bucainide-pharmacokinetics-and-admeprofile]

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